molecular formula C12H18FNO4S B2691206 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol CAS No. 1915478-94-2

2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol

Cat. No.: B2691206
CAS No.: 1915478-94-2
M. Wt: 291.34
InChI Key: NIZGTVBFAFALMK-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol is an organic compound that features a fluorobenzenesulfonamide group attached to a butanol backbone This compound is of interest due to its unique chemical structure, which combines a fluorinated aromatic ring with a sulfonamide group and a methoxy-substituted butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol typically involves multiple steps:

    Formation of the Fluorobenzenesulfonamide Intermediate: This step involves the reaction of 3-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Alkylation: The sulfonamide intermediate is then alkylated with a suitable alkylating agent, such as a halomethyl ether, to introduce the methoxybutanol moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification methods like distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines.

    Substitution: Produces various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its sulfonamide group, which is known to exhibit biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition due to its sulfonamide moiety.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol largely depends on its application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity.

    Molecular Targets: It may target specific enzymes or receptors in biological systems, leading to altered biochemical pathways.

    Pathways Involved: The compound can interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Fluorobenzenesulfonamido)methyl]benzoic acid
  • Methyl 2-(3-fluorobenzenesulfonamido)benzoate
  • 3,5-Difluorobenzenesulfonamide

Comparison

Compared to these similar compounds, 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol is unique due to its methoxybutanol chain, which imparts different physical and chemical properties. This structural variation can lead to differences in solubility, reactivity, and biological activity, making it a distinct compound with specific applications.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4S/c1-12(15,6-7-18-2)9-14-19(16,17)11-5-3-4-10(13)8-11/h3-5,8,14-15H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZGTVBFAFALMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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